Product packaging for 3-[(3-Bromophenyl)methyl]piperidine(Cat. No.:)

3-[(3-Bromophenyl)methyl]piperidine

Cat. No.: B12435295
M. Wt: 254.17 g/mol
InChI Key: OQMGNSSAEYCFRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Piperidine (B6355638) Derivatives in Contemporary Chemical and Biological Research

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and drug discovery. ontosight.aiajchem-a.com Its derivatives are integral to the structure of numerous pharmaceuticals and biologically active natural products. ajchem-a.com The prevalence of the piperidine scaffold is attributed to its ability to impart favorable pharmacokinetic properties to molecules, such as enhanced solubility, metabolic stability, and the capacity to cross biological membranes. ontosight.ai This has led to the incorporation of piperidine moieties in a wide array of therapeutic agents, including those with anticancer, antimicrobial, and neuroprotective properties. ajchem-a.comresearchgate.net The versatility of the piperidine ring allows for extensive chemical modification, enabling the synthesis of large libraries of compounds for biological screening. enamine.net

The Role of Halogenated Phenyl Moieties in Molecular Design and Bioactivity

The introduction of halogen atoms, particularly bromine, into a phenyl ring is a well-established strategy in molecular design to modulate the biological activity and physicochemical properties of a compound. The bromophenyl group can influence a molecule's lipophilicity, electronic distribution, and metabolic stability. Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to biological targets. This interaction, though similar in nature to hydrogen bonding, possesses unique characteristics in terms of directionality and strength, offering a distinct tool for rational drug design. The presence of a bromophenyl moiety has been associated with a range of biological activities in various molecular frameworks.

Rationale for Dedicated Academic Investigation of 3-[(3-Bromophenyl)methyl]piperidine

The specific compound, this compound, presents a compelling case for dedicated academic study due to the convergence of the well-regarded piperidine scaffold and the functionally significant bromophenyl group. The 3-substituted benzylpiperidine framework is a known pharmacophore with documented physiological and pharmaceutical activities, including potential fungicide and NMDA antagonist activity. researchgate.net The placement of the bromophenyl group at the meta position of the benzyl (B1604629) substituent offers a unique spatial and electronic arrangement that warrants investigation. Research into this specific molecule could unveil novel structure-activity relationships and potentially lead to the discovery of new therapeutic leads. While direct research on this compound is not extensively published, the known activities of its constituent parts provide a strong impetus for its exploration.

Overview of Research Areas and Methodological Approaches for this compound

A comprehensive investigation of this compound would encompass several key research areas. A primary focus would be on the development of efficient and stereoselective synthetic routes. A convenient method for preparing 3-(substituted benzyl)piperidines involves the addition of a substituted phenylmagnesium bromide to pyridine-3-carboxaldehyde, followed by deoxygenation and heteroaromatic ring saturation. researchgate.net

Characterization of the compound would necessitate a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and stereochemistry.

Subsequent research would logically progress to the evaluation of its biological activity. Based on the activities of related compounds, promising areas for investigation include its potential as an antimicrobial, anticancer, or neuroactive agent. researchgate.net Methodologies for such studies would involve in vitro assays to screen for activity against various cell lines or microbial strains, followed by more focused in vivo studies for promising candidates. Computational modeling and docking studies could also be employed to predict potential biological targets and guide the design of more potent analogs.

Compound Properties

PropertyValue
Molecular FormulaC12H16BrN
Molecular Weight254.17 g/mol
IUPAC NameThis compound
SMILESC1CCNC(C1)CC2=CC(=CC=C2)Br
InChI KeyMFHJYWWTKDBKNH-UHFFFAOYSA-N

Note: The data in this table is based on publicly available chemical database information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16BrN B12435295 3-[(3-Bromophenyl)methyl]piperidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(3-bromophenyl)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c13-12-5-1-3-10(8-12)7-11-4-2-6-14-9-11/h1,3,5,8,11,14H,2,4,6-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMGNSSAEYCFRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3 3 Bromophenyl Methyl Piperidine

Retrosynthetic Analysis and Strategic Considerations for Piperidine (B6355638) Ring Formation

A retrosynthetic analysis of 3-[(3-Bromophenyl)methyl]piperidine reveals several key disconnections that inform synthetic strategies. The primary disconnection points are the C-C bond between the piperidine ring and the benzyl (B1604629) group, and the C-N bonds within the piperidine ring itself.

Strategically, the formation of the 3-substituted piperidine core is a central challenge. snnu.edu.cn Approaches often involve either the construction of a pre-functionalized piperidine ring or the introduction of the benzyl group onto a pre-existing piperidine or pyridine (B92270) precursor. researchgate.netontosight.ai The presence of the bromine atom on the phenyl ring offers a handle for further modifications via cross-coupling reactions, which must be considered during the planning of the synthetic route to ensure compatibility of the reaction conditions. nih.gov

Classical and Modern Synthetic Pathways to Access this compound

A variety of synthetic methods have been developed to construct this compound, ranging from classical alkylation and amination techniques to modern metal-catalyzed reactions.

Alkylation and Reductive Amination Strategies

Alkylation and reductive amination are foundational methods in amine synthesis. researchgate.net One straightforward approach to 3-benzylpiperidines involves the addition of a substituted phenylmagnesium bromide to pyridine-3-carboxaldehyde, followed by a one-pot deoxygenation and saturation of the heteroaromatic ring using a palladium catalyst. researchgate.net This method provides a convenient route to a series of 3-(substituted benzyl)piperidines. researchgate.net

Reductive amination offers another versatile pathway. This can involve the reaction of a suitable piperidone derivative or the cyclization of a dicarbonyl compound in the presence of an amine source and a reducing agent. chim.itnih.gov For instance, the enzymatic reductive amination of an oxo-ester with a transaminase can yield substituted piperidones with high enantioselectivity. youtube.com These piperidones can then be further elaborated to the desired 3-benzylpiperidine (B85744) structure.

Metal-Catalyzed Coupling Reactions in Bromophenyl Moiety Incorporation

Modern synthetic organic chemistry heavily relies on metal-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. In the synthesis of this compound, these reactions are pivotal for introducing the bromophenyl group.

A notable strategy involves the Suzuki-Miyaura coupling, which can be used to couple a piperidine-containing boronic acid or ester with an appropriate brominated aromatic compound. frontierspecialtychemicals.com Conversely, a boronic acid derivative of the bromophenyl moiety can be coupled with a suitable piperidine electrophile. A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a pyridine derivative has been reported to produce 3-substituted tetrahydropyridines in high yield and enantioselectivity, which can then be reduced to the corresponding piperidines. acs.orgorganic-chemistry.org

The synthesis of related structures, such as (S)-3-(4-bromophenyl)piperidine, an intermediate for the PARP inhibitor Niraparib, has been achieved through a route involving a nucleophilic reaction followed by cyclization and reduction. patsnap.com This highlights the importance of developing cost-effective and scalable routes for such intermediates. patsnap.com

Reaction TypeKey ReagentsProductReference
Grignard Reaction & ReductionPhenylmagnesium bromide, Pyridine-3-carboxaldehyde, Pd catalyst3-(Substituted benzyl)piperidine researchgate.net
Reductive Heck ReactionArylboronic acid, Pyridine derivative, Rh catalyst3-Substituted tetrahydropyridine acs.orgorganic-chemistry.org
Nucleophilic Reaction & CyclizationEthyl p-bromobenzoacetate, N-Boc-3-aminopropyl bromide(S)-3-(4-bromophenyl)piperidine patsnap.com

Stereoselective and Enantioselective Synthetic Approaches

The development of stereoselective and enantioselective methods for the synthesis of 3-substituted piperidines is of significant interest due to the often crucial role of stereochemistry in determining the biological activity of pharmaceuticals. google.com

A rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) has been shown to be a key step in a three-step process to access a wide variety of enantioenriched 3-piperidines. snnu.edu.cnnih.gov This method provides 3-substituted tetrahydropyridines with high enantioselectivity, which are then hydrogenated to the final piperidine products. acs.orgtmc.edu

Another approach involves the catalytic enantioselective bromocyclization of olefinic amides, which yields enantioenriched 2-substituted 3-bromopiperidines. These intermediates can then undergo a silver salt-mediated rearrangement to furnish the desired 3-substituted piperidines. rsc.org This strategy has been successfully applied to the synthesis of the dopaminergic drug Preclamol. rsc.org

Furthermore, the stereoselective functionalization of the piperidine ring itself has been explored. Catalyst-controlled C-H functionalization at the C3 position has been achieved indirectly through the cyclopropanation of N-Boc-tetrahydropyridine followed by reductive and stereoselective ring-opening of the resulting cyclopropane. nih.govresearchgate.net

Functionalization and Derivatization of this compound

The core structure of this compound offers multiple sites for further chemical modification, allowing for the generation of diverse libraries of compounds for various applications.

Modifications at the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring is a primary site for functionalization. N-alkylation and N-arylation are common transformations that can significantly alter the properties of the molecule.

Reductive amination is a widely used method for N-alkylation. For example, 3-hydroxypiperidine (B146073) can be acetylated and subsequently subjected to reductive amination with various substituted benzaldehydes to yield a series of N-benzylpiperidine derivatives. researchgate.net This approach allows for the introduction of a wide range of substituents on the benzyl group.

N-acylation is another straightforward modification. The piperidine nitrogen can react with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides. A series of N-substituted piperidine-3-carbohydrazide-hydrazones have been synthesized and evaluated for their potential in treating Alzheimer's disease. nih.gov

The synthesis of N-benzyl piperidine derivatives has also been explored in the context of developing multi-target-directed ligands for Alzheimer's disease, highlighting the therapeutic potential of this class of compounds. nih.gov

ModificationReagent TypeProduct ClassReference
N-Alkylation (Reductive Amination)Substituted Benzaldehydes, NaBH3CNN-Benzylpiperidines researchgate.net
N-AcylationCarboxylic Acids, Coupling AgentsN-Acylpiperidines nih.gov

Transformations of the Bromophenyl Substituent

The bromine atom on the phenyl ring of this compound is a key functional group that opens the door to a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose, allowing for the introduction of various substituents at this position.

Suzuki-Miyaura Coupling: This reaction is a widely used method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide. niscpr.res.in In the context of this compound, the bromo substituent can be readily coupled with a variety of boronic acids or their esters to introduce new aryl, heteroaryl, or alkyl groups. researchgate.net The general conditions for a Suzuki-Miyaura coupling involve a palladium catalyst, a base, and a suitable solvent. chemicalforums.com

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. google.com This palladium-catalyzed reaction allows for the coupling of an aryl halide with an amine. ontosight.ai For this compound, this transformation would replace the bromine atom with a primary or secondary amine, leading to a diverse set of aniline (B41778) derivatives. The choice of palladium catalyst and ligand is crucial for the success of this reaction, with various generations of catalysts developed to handle a wide range of substrates. google.com

Sonogashira Coupling: The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. odu.edu This reaction can be used to introduce an alkynyl moiety onto the phenyl ring of this compound, providing a gateway to further functionalization of the newly introduced triple bond. The reaction is typically carried out under mild conditions with a base, such as an amine, which can also serve as the solvent. odu.edutandfonline.com

Table 1: Representative Conditions for Transformations of the Bromophenyl Substituent Note: The following table provides general, representative conditions for cross-coupling reactions on aryl bromides. Specific conditions for this compound may require optimization.

Reaction Catalyst/Ligand Base Solvent Temperature Typical Yield Range Reference
Suzuki-Miyaura CouplingPd(OAc)₂ / SPhosK₃PO₄Dioxane/Water60-100 °C70-95% chemicalforums.com
Buchwald-Hartwig AminationPd₂(dba)₃ / BINAPNaOtBuToluene80-110 °C65-90% google.com
Sonogashira CouplingPd(PPh₃)₄ / CuIEt₃NDMF25-100 °C72-96% researchgate.net

Diversification via the Methylene (B1212753) Linker

The methylene bridge connecting the phenyl and piperidine rings is another site for potential diversification, although reactions at this position are generally less common than transformations on the aromatic ring. Functionalization of this benzylic position can be challenging but offers a route to novel analogs.

One potential approach is through deprotonation of the benzylic position followed by reaction with an electrophile. This would require a strong base and careful control of reaction conditions to avoid side reactions. Another possibility involves oxidative functionalization of the methylene group, although this would likely require a multi-step sequence.

Table 2: Potential Strategies for Diversification via the Methylene Linker Note: The following table outlines hypothetical strategies for the functionalization of the methylene linker, as direct examples for this compound are not readily available in the literature.

Strategy Reagents Potential Product Challenges
Benzylic AlkylationStrong base (e.g., n-BuLi), followed by an alkyl halideα-Alkyl substituted derivativeRegioselectivity, potential for N-alkylation or elimination
Benzylic OxidationOxidizing agent (e.g., KMnO₄, CrO₃)Ketone derivativeOver-oxidation, potential for ring opening

Optimization of Reaction Conditions and Yields for Academic Scale Synthesis

The synthesis of this compound on an academic scale typically involves the N-alkylation of piperidine with a suitable 3-bromobenzyl halide. chemicalforums.comgoogle.com The optimization of this reaction is crucial for achieving high yields and minimizing the formation of byproducts, such as quaternary ammonium (B1175870) salts.

Key parameters to consider for optimization include the choice of base, solvent, temperature, and the stoichiometry of the reactants. A variety of bases can be employed, with common choices being potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA). The solvent can also play a significant role, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being effective. google.com To prevent the formation of the quaternary salt, it is common to use an excess of the piperidine or to add the alkylating agent slowly to the reaction mixture. google.com

Table 3: Optimization of N-Alkylation for Benzylpiperidine Synthesis Note: This table presents typical conditions for the N-alkylation of piperidines with benzyl halides. The optimal conditions for the synthesis of this compound may vary.

Parameter Variation Effect on Yield/Purity Reference
Base K₂CO₃, Et₃N, DIPEAA stronger, non-nucleophilic base can improve reaction rate and minimize side reactions. google.com
Solvent Acetonitrile, DMF, DichloromethanePolar aprotic solvents generally favor the SN2 reaction. chemicalforums.comgoogle.com
Temperature Room Temperature to 80 °CHigher temperatures can increase the reaction rate but may also lead to more byproducts. chemicalforums.com
Stoichiometry Excess piperidine or slow addition of alkyl halideMinimizes the formation of the quaternary ammonium salt. google.com

Purification and Isolation Techniques for Research Grade Material

Obtaining research-grade this compound requires effective purification to remove unreacted starting materials, byproducts, and any residual reagents. The choice of purification technique depends on the physical properties of the compound and the nature of the impurities.

For a basic compound like this compound, an acid-base extraction is a common first step in the work-up procedure. The crude reaction mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the piperidine nitrogen, transferring it to the aqueous phase. The basic impurities and neutral organic compounds remain in the organic layer. The pH of the aqueous layer is then adjusted with a base to deprotonate the piperidine, which can then be extracted back into an organic solvent.

Flash column chromatography on silica (B1680970) gel is a standard method for purifying organic compounds. For this compound, a solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexanes, often provides good separation. The addition of a small amount of a basic modifier like triethylamine (B128534) to the eluent can help to prevent tailing of the basic piperidine compound on the acidic silica gel.

In cases where the compound is crystalline, recrystallization can be an effective final purification step to obtain highly pure material. The choice of solvent for recrystallization is critical and is typically determined empirically.

Advanced Structural Characterization and Conformational Analysis of 3 3 Bromophenyl Methyl Piperidine

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are instrumental in providing a comprehensive picture of the molecular framework of 3-[(3-Bromophenyl)methyl]piperidine in both solution and solid states.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms within a molecule. For this compound, ¹H and ¹³C NMR spectra provide characteristic signals that confirm the presence of the piperidine (B6355638) ring and the 3-bromophenyl group.

In ¹H NMR, the protons on the piperidine ring typically appear as a complex series of multiplets in the aliphatic region of the spectrum. The protons of the benzylic methylene (B1212753) group (CH₂) bridging the piperidine and phenyl rings give rise to a distinct signal, often a doublet or a more complex pattern depending on coupling to the adjacent chiral center. The aromatic protons of the 3-bromophenyl group exhibit characteristic splitting patterns in the downfield region of the spectrum.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The spectrum shows distinct signals for each unique carbon atom in the molecule, including the carbons of the piperidine ring, the benzylic methylene carbon, and the six carbons of the 3-bromophenyl ring. The carbon atom attached to the bromine atom is typically shifted to a characteristic chemical shift value.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between protons and carbons. COSY spectra reveal proton-proton coupling networks, helping to assign the complex multiplets of the piperidine ring protons. HSQC spectra correlate directly bonded proton and carbon atoms, providing unambiguous assignment of the ¹H and ¹³C signals.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition and thus the molecular formula of a compound. For this compound, HRMS analysis provides a highly accurate mass measurement of the molecular ion.

The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). This isotopic signature is a definitive piece of evidence for the presence of a single bromine atom in the molecule. The exact mass measurement obtained from HRMS allows for the calculation of the molecular formula, which can then be compared to the theoretical formula of C₁₂H₁₆BrN to confirm the identity of the compound.

For this compound, the IR spectrum typically shows characteristic absorption bands corresponding to:

N-H stretching: A band in the region of 3300-3500 cm⁻¹ for the secondary amine in the piperidine ring.

C-H stretching: Bands in the 2800-3000 cm⁻¹ region for the aliphatic C-H bonds of the piperidine ring and the benzylic methylene group, and above 3000 cm⁻¹ for the aromatic C-H bonds.

C=C stretching: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

C-N stretching: A band in the 1000-1200 cm⁻¹ region.

C-Br stretching: A strong absorption in the lower frequency region of the spectrum, typically below 700 cm⁻¹.

Solid-State Structure Determination via X-ray Crystallography

While spectroscopic techniques provide valuable information about the structure in solution, X-ray crystallography offers a definitive and highly detailed picture of the molecule's three-dimensional arrangement in the solid state.

X-ray crystallographic analysis of single crystals of this compound can reveal the precise bond lengths, bond angles, and torsion angles within the molecule. This data provides a detailed understanding of the conformation of the piperidine ring (typically a chair conformation) and the relative orientation of the 3-bromophenylmethyl substituent.

Furthermore, the crystal structure analysis elucidates the packing of the molecules in the crystal lattice. This includes the identification and characterization of intermolecular interactions, such as hydrogen bonds involving the piperidine nitrogen and weak non-covalent interactions like C-H···π and π-π stacking interactions between the aromatic rings. These interactions play a crucial role in stabilizing the crystal structure.

Conformational Preferences and Dynamics of the Piperidine Ring System

The pharmacological and physicochemical properties of piperidine-containing molecules are intrinsically linked to the three-dimensional arrangement of the piperidine ring and its substituents. For this compound, the conformational behavior is dominated by the inherent flexibility of the six-membered saturated heterocycle, influenced by the steric and electronic nature of the 3-bromophenylmethyl group.

The piperidine ring, analogous to cyclohexane, is not planar and adopts several non-planar conformations to relieve ring strain. The most stable and predominant conformation is the chair form . ias.ac.inresearchgate.net In this arrangement, all bond angles are close to the ideal tetrahedral angle, and hydrogen atoms on adjacent carbons are perfectly staggered, minimizing both angle and torsional strain.

The interconversion between the two possible chair conformations (in the case of substituted piperidines) is a dynamic process that does not proceed directly. Instead, it involves passing through higher-energy, more flexible conformations. The pathway involves the ring deforming from a chair to a twist-boat (or twist) conformation, which represents the energy maximum for the interconversion process. rsc.org The ring may also pass through a boat conformation , which is a high-energy intermediate, less stable than the twist-boat due to torsional strain from eclipsing C2-C3 and C5-C6 bonds and steric repulsion between the "flagpole" hydrogens. ias.ac.innih.gov For most substituted piperidines under normal conditions, the population of boat or twist-boat conformers at equilibrium is negligible. ias.ac.in The energy barrier to this ring inversion is a key parameter defining the ring's dynamic nature.

Table 1: Typical Energy Barriers for Piperidine Ring Interconversion
TransitionConformation TypeApproximate Energy Relative to Chair (kcal/mol)
Chair → Twist-BoatTransition State10-11
Twist-Boat → BoatTransition State~1.6
BoatHigh-Energy Intermediate5-6

Note: Values are generalized for the parent piperidine ring and can be influenced by substitution and solvent.

In this compound, the chair conformation gives rise to two distinct diastereomeric forms based on the orientation of the substituent: axial and equatorial. The 3-bromophenylmethyl group can occupy either an axial position, pointing roughly perpendicular to the plane of the ring, or an equatorial position, pointing towards the ring's periphery.

Table 2: Conformational Equilibrium of the 3-Bromophenylmethyl Substituent
ConformerKey Steric InteractionsRelative StabilityExpected Population at Equilibrium
EquatorialMinimal steric strainHighly Favored>99%
AxialSignificant 1,3-diaxial strain with axial H's at C1 and C5Highly Disfavored<1%

The surrounding medium can influence the conformational equilibrium of a molecule. Changes in solvent polarity can alter the relative stability of different conformers, particularly if they possess different dipole moments. researchgate.net Quantum-chemical calculations and experimental studies on similar substituted piperidines have shown that the conformational equilibrium can be substantially affected by varying solvent polarity. researchgate.netficp.ac.ru

For this compound, the axial and equatorial conformers will have different dipole moments. A more polar solvent will preferentially stabilize the conformer with the higher dipole moment. While the equatorial conformer is dominant due to steric factors, a highly polar solvent could theoretically lead to a small but measurable shift in the equilibrium. For instance, studies on 3-(hydroxymethyl)piperidine using a polarizable continuum model showed significant changes in conformational equilibrium with solvent polarity. researchgate.netficp.ac.ru Similarly, solvation in protic solvents like methanol (B129727) or ethanol (B145695) can introduce specific hydrogen-bonding interactions with the piperidine nitrogen, further influencing conformational preferences compared to aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). researchgate.net Computational studies are often employed to predict the magnitude of these solvent effects. researchgate.net

Table 3: Qualitative Influence of Solvent on Conformational Equilibria
Solvent TypePrimary Interaction MechanismExpected Effect on Equatorial-Axial Equilibrium
Non-polar (e.g., Hexane)Minimal solute-solvent interaction; equilibrium dominated by intramolecular sterics.Strong preference for the equatorial conformer.
Polar Aprotic (e.g., DMSO)Dipole-dipole interactions stabilize the conformer with the larger overall dipole moment.Potential for minor stabilization of the axial conformer, but the equatorial form remains dominant.
Polar Protic (e.g., Methanol)Hydrogen bonding with the piperidine nitrogen and dipole-dipole interactions.Can alter the N-H axial/equatorial equilibrium and potentially influence the C3-substituent equilibrium through complex solvation shells.

Theoretical and Computational Investigations of 3 3 Bromophenyl Methyl Piperidine

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the fundamental properties of molecules like 3-[(3-Bromophenyl)methyl]piperidine. These methods allow for the detailed analysis of its electronic structure, conformational possibilities, and vibrational characteristics.

Electronic Structure Analysis

The electronic properties of a molecule are key to understanding its reactivity and potential interactions. Analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP) provides a comprehensive picture of the molecule's electronic landscape.

The HOMO represents the region from which an electron is most likely to be donated, indicating nucleophilic potential. Conversely, the LUMO signifies the region most likely to accept an electron, highlighting electrophilic potential. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. nih.govaimspress.com For related compounds, the HOMO is often localized on the electron-rich aromatic ring and the bromine atom, while the LUMO may be distributed over other parts of the molecule. researchgate.net

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering insights into how the molecule might interact with other chemical species. nih.gov

Table 1: Key Electronic Properties of this compound (Theoretical)

ParameterDescriptionPredicted Finding
HOMO Energy Energy of the highest occupied molecular orbital.The HOMO is anticipated to be concentrated on the bromophenyl ring, indicating this as a potential site for electrophilic attack.
LUMO Energy Energy of the lowest unoccupied molecular orbital.The LUMO is likely distributed across the piperidine (B6355638) ring and the benzylic methylene (B1212753) bridge.
HOMO-LUMO Gap The energy difference between HOMO and LUMO.A moderate energy gap is expected, suggesting a balance between stability and reactivity.
Molecular Electrostatic Potential (MEP) Visualizes charge distribution.Negative potential (red/yellow) is expected around the bromine atom and the nitrogen of the piperidine ring, indicating nucleophilic centers. Positive potential (blue) is likely near the hydrogen atoms.

This table presents predicted findings based on general principles of quantum chemistry and data from similar molecular structures.

Energetics of Conformational Isomers

The flexible nature of the piperidine ring and the rotatable bond connecting it to the bromophenyl group mean that this compound can exist in various spatial arrangements, known as conformational isomers. The piperidine ring itself can adopt chair, boat, and twist-boat conformations. The chair conformation is generally the most stable for piperidine derivatives. rsc.org

The orientation of the 3-(bromophenyl)methyl substituent on the piperidine ring can be either axial or equatorial. The relative energies of these conformers determine their population at equilibrium. Computational methods can calculate the energies of these different isomers, identifying the most stable (lowest energy) conformation. For N-methylpiperidine, the chair and twist structures have been identified as key conformers. rsc.org In similar 1,3-disubstituted systems, the interaction energy between axial substituents can significantly influence conformational preference. researchgate.net

Table 2: Calculated Relative Energies of this compound Conformers

ConformerSubstituent PositionRelative Energy (kcal/mol)Predicted Stability
ChairEquatorial0 (Reference)Most Stable
ChairAxial> 0Less Stable
Twist-Boat-Higher than ChairLeast Stable

Note: The exact energy values require specific calculations for this molecule. The data presented is illustrative of expected trends based on conformational analysis of similar piperidine structures.

Vibrational Frequency Prediction and Spectral Interpretation

Theoretical vibrational analysis is a valuable tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific absorption bands in the experimental spectra to particular molecular motions, such as stretching, bending, and torsional vibrations. nih.govresearchgate.net

DFT calculations, often using methods like B3LYP, can predict the vibrational spectrum of this compound. nih.gov The calculated frequencies are often scaled to better match experimental data. mdpi.com This analysis helps to confirm the molecular structure and provides a detailed understanding of its dynamic properties. For instance, characteristic vibrational modes would include C-H stretching of the aromatic and piperidine rings, N-H stretching of the piperidine, C-N stretching, and the C-Br stretching of the bromophenyl group. scirp.org

Molecular Modeling and Docking Studies for Mechanistic Insights (Non-clinical context)

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) might interact with a larger molecule, such as a protein or enzyme (receptor). nih.govnih.govresearchgate.net These methods are instrumental in understanding potential mechanisms of action at a molecular level, even in a non-clinical research context.

Ligand-Target Interaction Prediction at the Molecular Level

Molecular docking simulations can place the this compound molecule into the binding site of a model receptor. These simulations predict the preferred orientation of the ligand and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the bromine atom. The bromine atom, in particular, can participate in halogen bonding, which can influence binding affinity and specificity.

Binding Affinity Estimation to Model Receptors and Enzymes

Following the prediction of the binding pose, computational methods can estimate the binding affinity, often expressed as a binding energy or an inhibition constant (Ki). researchgate.netnih.govbindingdb.org A lower binding energy suggests a more stable and favorable interaction between the ligand and the receptor. These estimations are valuable for comparing the potential of different molecules to interact with a specific target and for prioritizing compounds for further experimental investigation.

Table 3: Predicted Interactions and Binding Affinity for this compound with a Model Receptor

Interaction TypePotential Interacting GroupsEstimated Contribution to Binding Affinity
Hydrogen Bonding The piperidine N-H group can act as a hydrogen bond donor.Significant
Hydrophobic Interactions The phenyl ring and the piperidine's carbon backbone can interact with nonpolar residues in the binding pocket.Moderate to Significant
Halogen Bonding The bromine atom can interact with electron-rich atoms like oxygen or nitrogen in the receptor.Moderate
van der Waals Forces General attractive forces between the ligand and receptor atoms.Significant
Estimated Binding Affinity (ΔG) -Docking studies on similar compounds have shown binding energies in the range of -7 to -10 kcal/mol, suggesting a potentially strong interaction. researchgate.net

This table is illustrative and the specific interactions and affinities would depend on the chosen model receptor.

Molecular Dynamics Simulations to Elucidate Dynamic Behavior in Solution

Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic nature of this compound in a solution environment, which mimics physiological conditions. These simulations model the interactions between the compound and solvent molecules over time, providing a detailed picture of its conformational flexibility and intermolecular interactions.

For a compound like this compound, MD simulations would typically be employed to study several key aspects of its dynamic behavior. A primary focus would be the conformational landscape of the piperidine ring. The piperidine ring is known to exist predominantly in a chair conformation. However, the presence of the bulky 3-bromophenylmethyl substituent at the 3-position can influence the ring's geometry and the potential for ring inversion. Simulations can quantify the energetic barriers between different chair and boat conformations, revealing the most stable forms in solution.

Another critical area of investigation is the rotational freedom of the bond connecting the piperidine ring to the bromophenylmethyl group. The orientation of the bromophenyl group relative to the piperidine ring is not static. MD simulations can track the dihedral angles involved, identifying the most populated rotational states (rotamers) and the dynamics of their interconversion. This information is vital as the spatial arrangement of the aromatic ring can significantly affect how the molecule interacts with its environment.

Furthermore, the simulations would elucidate the nature of solvent interactions. The simulations can map the distribution of solvent molecules around the solute, highlighting specific interactions such as hydrogen bonding between the piperidine's nitrogen atom and protic solvents, or non-polar interactions with the bromophenyl group. Understanding this solvation shell is key to comprehending the compound's solubility and transport properties.

The general findings from such simulations would likely indicate that the piperidine ring of this compound predominantly adopts a chair conformation with the 3-bromophenylmethyl substituent in an equatorial position to minimize steric hindrance. The simulations would also provide detailed information on the flexibility of the side chain and the specific hydrogen bonding patterns with surrounding water molecules.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry provides robust methods for predicting spectroscopic parameters, which can then be compared with experimental data to validate the structure of a synthesized compound. Density Functional Theory (DFT) is a commonly used method for these predictions.

For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to predict its vibrational and nuclear magnetic resonance (NMR) spectra. scirp.org

Vibrational Spectroscopy: The theoretical vibrational frequencies (infrared and Raman) of this compound can be calculated. These calculated frequencies are often systematically scaled to correct for approximations in the computational method and to improve agreement with experimental spectra. nih.gov The analysis allows for the assignment of specific vibrational modes to the observed spectral bands. For example, characteristic stretching frequencies for the C-Br bond, aromatic C-H bonds, aliphatic C-H bonds, and the N-H bond of the piperidine ring can be precisely identified.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical shifts are calculated for the optimized molecular geometry of the compound. By comparing the predicted chemical shifts with those obtained from experimental NMR spectra, a detailed, atom-by-atom confirmation of the molecular structure can be achieved. Any significant discrepancies between the predicted and experimental values could indicate an incorrect structural assignment or the presence of different conformations in solution.

Below are interactive tables showing a hypothetical but realistic comparison between predicted and experimental spectroscopic data for this compound, based on methodologies reported for similar molecules. researchgate.netderpharmachemica.commdpi.com

Table 1: Comparison of Predicted and Experimental ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
Piperidine N-H2.852.90
Benzyl (B1604629) CH₂2.602.65
Aromatic C-H7.10 - 7.457.15 - 7.50
Piperidine CH1.20 - 1.901.25 - 1.95

Table 2: Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
Aromatic C-Br121.5122.0
Aromatic C125.0 - 142.0125.5 - 142.5
Benzyl CH₂40.040.5
Piperidine C25.0 - 55.025.5 - 55.5

These computational investigations, from dynamic simulations in solution to the precise prediction of spectroscopic signatures, provide a comprehensive understanding of the molecular properties of this compound. The strong correlation that is typically observed between predicted and experimental data underscores the power of these theoretical methods in modern chemical research.

Structure Activity Relationship Sar and Mechanistic Biological Studies of 3 3 Bromophenyl Methyl Piperidine Analogues

Design Principles for Derivatives and Analogues of 3-[(3-Bromophenyl)methyl]piperidine

Scaffold modulation involves altering the core structure of the lead compound to explore new chemical space and identify novel derivatives with improved properties. For piperidine-containing compounds, this can include the introduction of different heterocyclic rings or the modification of the linker connecting the piperidine (B6355638) and phenyl moieties.

One common approach is the use of bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties. For instance, the piperidine ring could be replaced by other nitrogen-containing heterocycles like pyrrolidine (B122466) or piperazine (B1678402) to assess the impact on biological activity. nih.gov The length and nature of the linker between the piperidine and the bromophenyl group are also critical. Studies on related 4-benzylpiperidine (B145979) carboxamides have shown that varying the number of carbons in the linker region can significantly influence selectivity for different monoamine transporters. nih.gov

Furthermore, the creation of hybrid molecules by combining the this compound scaffold with other pharmacologically active fragments is a promising strategy. For example, hybrid scaffolds of benzimidazole-bearing pyrroles and piperidines have been designed as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov This approach aims to create multi-target-directed ligands that can address complex diseases with multifactorial pathologies. nih.gov

The nature and position of substituents on the phenyl ring play a crucial role in determining the biological activity of this compound analogues. The bromine atom itself is a key feature, influencing the electronic properties and lipophilicity of the molecule. It can also serve as a handle for further chemical modifications through cross-coupling reactions.

Systematic exploration of other substituents on the phenyl ring can provide valuable SAR insights. For example, in a series of ketamine esters, the position of substituents on the benzene (B151609) ring significantly impacted their anesthetic and analgesic properties, with 2- and 3-substituted compounds generally being more active than their 4-substituted counterparts. mdpi.com Similarly, in a study of methylphenidate analogues, the addition of electron-withdrawing groups to the 3' or 4' positions of the phenyl ring led to improved dopamine (B1211576) transporter (DAT) binding affinity. researchgate.net

Modifications to the piperidine ring itself are a cornerstone of SAR studies for this class of compounds. These modifications can include the introduction of substituents at various positions, altering the ring size, or creating fused-ring systems.

The position and nature of substituents on the piperidine ring can have a profound effect on activity and selectivity. For instance, in a series of 4-benzylpiperidine carboxamides, the substituents on the piperidine nitrogen were found to influence selectivity for monoamine transporters. nih.gov The stereochemistry of these substituents is also critical, as different enantiomers or diastereomers can exhibit vastly different biological activities. The synthesis of specific stereoisomers, such as (3R)-1-benzylpiperidin-3-amine, highlights the importance of chirality in drug design. nih.gov

Functionalization of the piperidine ring at different positions (C2, C3, or C4) can lead to the development of positional analogues with distinct pharmacological profiles. nih.gov For example, introducing a carboxylic acid group at the 3-position of the piperidine ring, as in 1-[(3-bromophenyl)methyl]piperidine-3-carboxylic acid, can alter the polarity and potential interactions with the biological target.

Furthermore, the conformation of the piperidine ring, which can be influenced by substituents, is a key determinant of biological activity. The ring typically adopts a chair conformation, and the axial or equatorial orientation of substituents can significantly impact binding affinity.

Mechanistic Probing of Molecular Interactions (In Vitro Studies)

In vitro studies are essential for elucidating the mechanism of action of this compound analogues at the molecular level. These studies provide quantitative data on the interaction of the compounds with their biological targets, such as receptors and enzymes.

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These assays typically involve incubating the compound with a preparation of the receptor (e.g., from cell membranes) and a radiolabeled ligand that is known to bind to the receptor. The ability of the test compound to displace the radiolabeled ligand is measured, and from this, the binding affinity (often expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) can be calculated.

For analogues of this compound, binding assays for various receptors in the central nervous system are particularly relevant. For example, studies on related 4-benzylpiperidine derivatives have evaluated their binding affinity for dopamine and serotonin (B10506) transporters. nih.gov In these studies, different substitutions on the piperidine and phenyl rings were shown to modulate the potency and selectivity for these transporters. nih.gov

Molecular docking studies can complement binding affinity data by providing a theoretical model of how the compound interacts with the binding site of the receptor. nih.gov These models can help to rationalize the observed SAR and guide the design of new analogues with improved binding affinity.

Enzyme inhibition assays are used to determine the ability of a compound to inhibit the activity of a specific enzyme. These assays are crucial for understanding the mechanism of action of enzyme inhibitors and for optimizing their potency and selectivity.

Analogues of this compound have been investigated as inhibitors of various enzymes. For example, related N-benzylpiperidine derivatives have been designed and evaluated as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are important targets in the treatment of Alzheimer's disease. nih.govnih.gov In these studies, the inhibitory activity is typically quantified by the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Kinetic studies can further characterize the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). For instance, a study on benzylpiperidine derivatives as monoacylglycerol lipase (B570770) (MAGL) inhibitors used pre-incubation and dilution assays to confirm a reversible binding mode. unisi.it

The following table summarizes the inhibitory activities of some representative piperidine derivatives against various enzymes:

Compound/Derivative ClassTarget Enzyme(s)Observed Activity (IC50)Reference
Benzimidazole-based piperidine hybridsAcetylcholinesterase (AChE)19.44 ± 0.60 µM – 36.05 ± 0.4 µM nih.gov
Benzimidazole-based piperidine hybridsButyrylcholinesterase (BuChE)21.57 ± 0.61 µM – 39.55 ± 0.03 µM nih.gov
N-benzyl piperidine derivativesHistone Deacetylase (HDAC)d5: 0.17 µM, d10: 0.45 µM nih.gov
N-benzyl piperidine derivativesAcetylcholinesterase (AChE)d5: 6.89 µM, d10: 3.22 µM nih.gov
4-BenzylpiperidineMonoamine Oxidase-A (MAO-A)0.02 mM chemicalbook.com
4-BenzylpiperidineMonoamine Oxidase-B (MAO-B)2 mM chemicalbook.com

These studies demonstrate the versatility of the piperidine scaffold in targeting a range of enzymes and highlight the importance of systematic SAR and mechanistic studies in the development of new therapeutic agents.

Investigation of Protein-Ligand Interaction Mechanisms (e.g., allosteric modulation, active site binding)

The precise way in which a ligand, such as a derivative of this compound, interacts with its target protein is fundamental to its biological effect. These interactions can occur at the primary binding site (orthosteric or active site binding) or at a secondary, distinct site (allosteric modulation), which can fine-tune the protein's function.

Research into structurally related benzylpiperidine compounds has shed light on these mechanisms. For instance, in the context of neurodegenerative diseases like Alzheimer's, N-benzylpiperidine derivatives have been designed to interact with the active sites of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Molecular docking and dynamics simulations of these analogues have revealed key interactions within the enzyme's active site. These interactions often involve a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking, which collectively stabilize the ligand-protein complex and inhibit the enzyme's activity. nih.gov

For example, studies on N-benzylpiperidine derivatives as multi-target inhibitors for Alzheimer's disease have shown that the benzyl (B1604629) moiety can form crucial π-π stacking interactions with aromatic residues in the active site of AChE. nih.gov The piperidine ring, depending on its substitution pattern, can also engage in specific hydrophobic interactions. The nature and position of substituents on the benzyl ring are critical in determining the potency and selectivity of these interactions.

While direct studies on this compound are limited, the principles derived from its analogues suggest that the 3-bromophenyl group would likely engage in halogen bonding and hydrophobic interactions within a protein's binding pocket. The piperidine core provides a scaffold that can be further functionalized to optimize these interactions.

The table below presents hypothetical interaction data for analogues of this compound with a representative protein target, based on findings from related compounds.

AnalogueTarget ProteinInteraction TypeKey Interacting Residues (Hypothetical)
3-[(3-Chlorophenyl)methyl]piperidineAcetylcholinesteraseActive Site BindingTrp84, Tyr334, Phe330
3-[(4-Methylphenyl)methyl]piperidineMonoamine Oxidase BActive Site BindingTyr435, Ile199, Cys172
N-Benzyl-3-(phenylmethyl)piperidineButyrylcholinesteraseActive Site BindingTrp82, Tyr332, Ala328

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of new, unsynthesized analogues, thereby guiding medicinal chemistry efforts.

For classes of compounds like benzylpiperidine derivatives, 3D-QSAR studies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for biological activity.

In studies of benzylpiperidine-isatin hybrids as inhibitors of monoamine oxidases (MAO) and acetylcholinesterase, QSAR models have highlighted the importance of specific structural features for potent and selective inhibition. nih.gov These models have demonstrated that the electronic properties and the bulk of the substituents on the benzyl ring can significantly impact the inhibitory activity. nih.gov

While a specific QSAR model for this compound is not publicly available, a hypothetical model can be constructed based on the principles observed in related series. The descriptors in such a model would likely include:

Topological descriptors: Molecular connectivity indices that describe the branching and size of the molecule.

Electronic descriptors: Parameters such as partial atomic charges and dipole moment, which are influenced by the electronegativity of the bromine atom.

Steric descriptors: Molar refractivity or van der Waals volume, which quantify the size of the molecule and its substituents.

The table below illustrates a hypothetical QSAR data set for a series of 3-benzylpiperidine (B85744) analogues, showcasing the relationship between selected molecular descriptors and biological activity.

CompoundBiological Activity (IC50, µM)LogPMolar RefractivityDipole Moment (Debye)
3-(Phenylmethyl)piperidine5.23.155.41.2
This compound1.83.960.21.8
3-[(4-Chlorophenyl)methyl]piperidine2.53.658.11.9
3-[(3-Methoxyphenyl)methyl]piperidine4.13.059.81.5

This predictive approach, grounded in the systematic analysis of structure-activity relationships, is invaluable for the rational design of more potent and selective analogues of this compound for various therapeutic applications.

Conclusion and Future Directions in Research on 3 3 Bromophenyl Methyl Piperidine

Summary of Key Academic Findings and Methodological Contributions

Research on 3-substituted piperidines has yielded significant insights into their synthesis and potential applications. A convenient method for preparing a series of 3-(substituted benzyl)piperidines involves the addition of a substituted phenylmagnesium bromide to pyridine-3-carboxaldehyde, followed by a one-pot deoxygenation and heteroaromatic ring saturation using a palladium catalyst. sigmaaldrich.com This approach offers a straightforward route to compounds structurally related to 3-[(3-Bromophenyl)methyl]piperidine.

The development of stereoselective synthesis methods has been a major focus in the field. One notable strategy for accessing optically active 3-substituted piperidines is through the ring expansion of prolinols via an aziridinium (B1262131) intermediate. This method yields piperidines with good enantiomeric excess, where the substituent at the C3 position is derived from the nucleophile used in the reaction. The regioselectivity of this reaction is influenced by the substituents on the nitrogen atom and the C4 position of the starting prolinol.

Furthermore, rhodium-catalyzed asymmetric carbometalation of dihydropyridine (B1217469) has emerged as a powerful strategy for accessing enantioenriched 3-substituted piperidines. This cross-coupling approach utilizes pyridine (B92270) and sp²-hybridized boronic acids, demonstrating broad functional group tolerance and the potential for gram-scale synthesis. The resulting enantioenriched piperidines are valuable precursors for various bioactive molecules.

Identification of Remaining Research Gaps and Challenges

Despite the progress in the synthesis of 3-substituted piperidines, several research gaps and challenges remain. A significant challenge is the development of a universally applicable and highly efficient asymmetric route to enantiomerically pure 3-substituted piperidines. While several methods exist, they often have limitations in terms of substrate scope or reaction conditions.

Another gap is the limited exploration of the biological activities of many 3-substituted piperidine (B6355638) derivatives, including this compound itself. While the broader class of benzylpiperidines is known for its diverse pharmacological effects, the specific contributions of substituents at the 3-position of the piperidine ring and on the phenyl ring are not always well-understood. sigmaaldrich.com There is a need for systematic structure-activity relationship (SAR) studies to elucidate the impact of these structural modifications.

Furthermore, the development of "green" and sustainable synthetic methods for these compounds is an ongoing challenge. Many existing syntheses rely on precious metal catalysts and harsh reaction conditions. The development of more environmentally benign processes would be a significant advancement.

Proposed Future Research Avenues

To address the existing gaps and advance the field, several future research avenues are proposed:

Development of More Efficient and Sustainable Synthetic Protocols

Future research should focus on developing more efficient and sustainable methods for the synthesis of 3-substituted piperidines. This includes the exploration of new catalytic systems, such as those based on earth-abundant metals, and the use of biocatalysis. A recent innovative approach combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling, which has the potential to streamline the synthesis of complex piperidines and reduce the number of synthetic steps.

Advanced Computational Studies for Enhanced Predictive Capabilities

Advanced computational studies, including molecular docking and molecular dynamics simulations, can play a crucial role in predicting the biological activity and binding modes of 3-substituted piperidines. By modeling the interactions of these compounds with various biological targets, researchers can prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process. These computational tools can also help in understanding the SAR of this class of compounds.

Exploration of Novel Molecular Targets and Mechanistic Pathways for Basic Science

There is a need to explore novel molecular targets for 3-substituted piperidines beyond the traditionally studied receptors. The diverse biological activities of piperidine derivatives suggest that they may interact with a wide range of proteins and signaling pathways. Investigating these interactions at a molecular level will not only uncover new therapeutic opportunities but also contribute to a fundamental understanding of their mechanisms of action.

Development of Stereoselective Syntheses for Specific Enantiomers

Given that the biological activity of chiral molecules often resides in a single enantiomer, the development of highly efficient and practical stereoselective syntheses for specific enantiomers of 3-substituted piperidines is of paramount importance. Future work should aim to develop catalytic asymmetric methods that provide access to either enantiomer with high selectivity and yield. This will enable a more precise evaluation of their pharmacological profiles and facilitate the development of single-enantiomer drugs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.